molecular formula C16H22N4O3 B5189029 N-[(4-METHOXYPHENYL)METHYL]-1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE

N-[(4-METHOXYPHENYL)METHYL]-1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE

Cat. No.: B5189029
M. Wt: 318.37 g/mol
InChI Key: NDRVPBLZZYAAGW-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a piperidine ring, and a hydrazinecarbonyl formamide moiety

Preparation Methods

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE typically involves multiple steps. One common method is the reduction of Schiff bases. For example, the synthesis of similar compounds has been reported via the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group and the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can be compared with similar compounds such as:

The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-20-9-7-13(8-10-20)18-19-16(22)15(21)17-11-12-3-5-14(23-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRVPBLZZYAAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C(=O)NCC2=CC=C(C=C2)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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